

CAS 145092-15-5 physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,4-dimethyl-1H-pyrazol-5-ol*

Cat. No.: *B173122*

[Get Quote](#)

Technical Dossier: Analysis of CAS 145092-15-5

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the physical and chemical properties of the compound identified by CAS number 145092-15-5. The following sections provide a structured overview of its known attributes, experimental methodologies, and relevant biological context to support ongoing research and development efforts.

Compound Identification

Initial searches for the specific CAS number 145092-15-5 did not yield a definitive corresponding chemical structure or universally recognized common name in publicly accessible chemical databases. The provided IUPAC name, 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide, is associated with the pyrazole class of compounds, which are of significant interest in medicinal chemistry. However, a direct link to the queried CAS number could not be established through initial database searches.

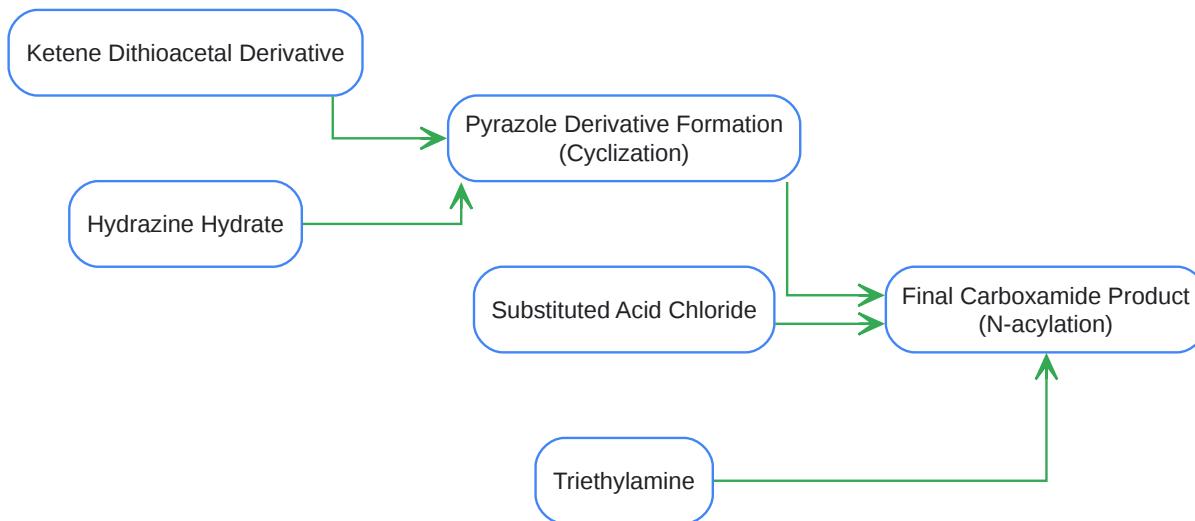
It is crucial for researchers to verify the CAS number and the associated chemical structure to ensure the accuracy of the information being sought. The data presented herein is based on

compounds with similar structural motifs from the pyrazole carboxamide family, which may serve as a preliminary reference.

Physicochemical Properties

Quantitative data for compounds structurally related to pyrazole carboxamides are summarized below. These values provide an estimated profile for compounds of this class.

Property	Value	Source
Molecular Weight	557.21 g/mol	[1]
Molecular Formula	C21H19Cl2IN4O2	[1]
XLogP3-AA	5.8	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	4	[2]


Experimental Protocols

Detailed experimental methodologies for determining the physicochemical and biological properties of novel chemical entities are critical for reproducibility and validation. The following outlines a general workflow for the characterization of a pyrazole carboxamide derivative.

Synthesis and Purification

The synthesis of pyrazole carboxamide derivatives often involves a multi-step process. A representative synthetic pathway is the cyclization of a ketene dithioacetal derivative with hydrazine hydrate to form the core pyrazole ring.[\[3\]](#) This is followed by a reaction with a suitable acid chloride in the presence of a base, such as triethylamine, to yield the final carboxamide product.[\[3\]](#)

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for pyrazole carboxamide derivatives.

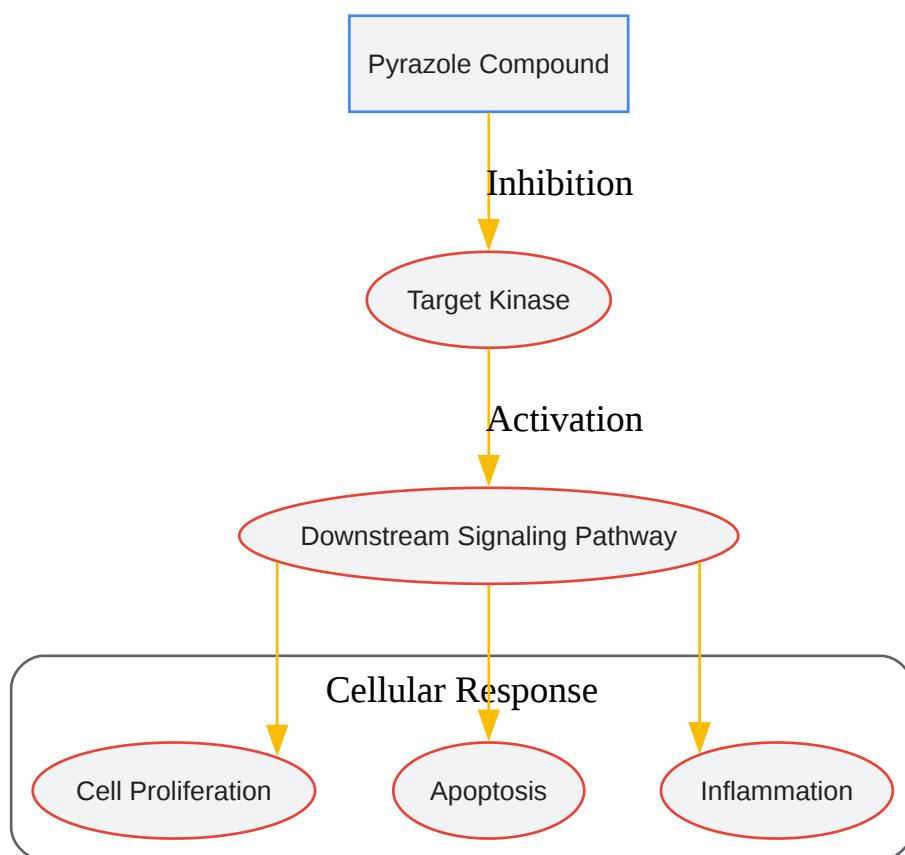
Structural Characterization

The chemical structure of the synthesized compound is typically confirmed using a combination of spectroscopic techniques:

- Infrared (IR) Spectroscopy: To identify characteristic functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H NMR): To determine the proton environment and connectivity.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[\[3\]](#)

Biological Evaluation

The biological activity of pyrazole derivatives is a key area of investigation due to their diverse therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.[\[3\]](#)


Screening for Antimicrobial Activity

A common method for assessing antimicrobial activity is the broth microdilution method.[\[3\]](#) This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest

concentration of the compound that prevents visible growth of a microorganism.

Signaling Pathway Analysis in Drug Discovery

Understanding the mechanism of action of a novel compound often involves investigating its effect on specific cellular signaling pathways. Pyrazole-containing compounds have been shown to modulate various pathways implicated in disease.

[Click to download full resolution via product page](#)

Caption: General signaling pathway modulation by a pyrazole compound.

Conclusion

While a definitive profile for CAS 145092-15-5 could not be constructed due to a lack of specific data, this guide provides a comprehensive overview of the properties and experimental considerations for structurally related pyrazole carboxamide compounds. Researchers are strongly encouraged to verify the CAS number and molecular identity of their compound of

interest. The methodologies and data presented here offer a valuable framework for the characterization and evaluation of novel pyrazole derivatives in a drug discovery context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-morpholin-4-ylpyrazole-3-carboxamide [myskinrecipes.com]
- 2. 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-N-piperidin-1-yl-1H-pyrazole-4-carboxamide | C21H19Cl2IN4O | CID 25186511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [CAS 145092-15-5 physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b173122#cas-145092-15-5-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com